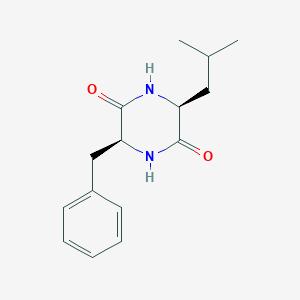

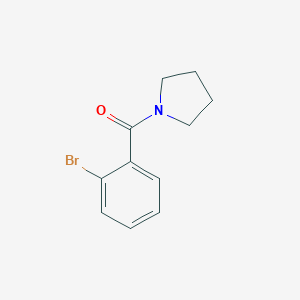

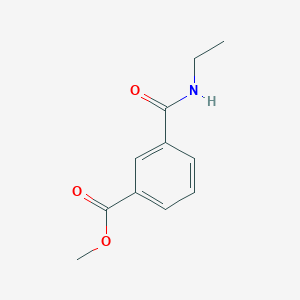

1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

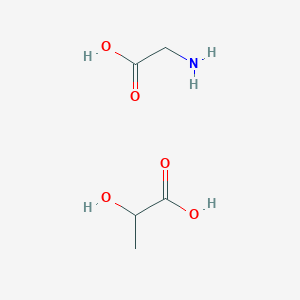

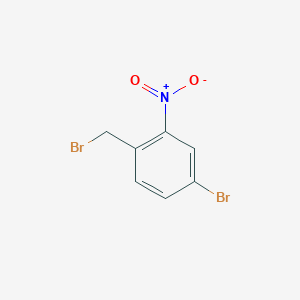

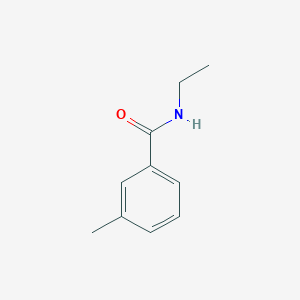

1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene is a compound that may be involved in various chemical reactions due to the presence of the pyrrolidinylcarbonyl group and the bromobenzene moiety. It is related to compounds used in the synthesis of polymers, organic electronics, and other organic molecules.

Synthesis Analysis

While specific synthesis methods for 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene are not directly available, related compounds typically involve reactions like Ullmann coupling, Suzuki coupling, and reactions with electron-deficient alkynes for the introduction of the bromobenzene and pyrrolidinylcarbonyl groups into the molecular structure (Gazizov et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of related compounds demonstrates diverse bonding arrangements and steric configurations, influencing their electronic and optical properties. The pyrrolidine ring often adopts a twist conformation, affecting the overall molecular shape and reactivity (Chinnakali et al., 2009).

Chemical Reactions and Properties

The bromobenzene moiety is reactive towards nucleophilic substitution and coupling reactions, making it useful in synthesizing biaryl structures and modifying electronic properties. The pyrrolidinylcarbonyl group can participate in acid-catalyzed reactions, affecting the ring-opening and formation of new compounds (Bacon & Pande, 1970).

Applications De Recherche Scientifique

Halogenation in Organic Synthesis

1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene may be involved in halogenation reactions, similar to those described by Bovonsombat and Mcnelis (1993). They demonstrated the use of halogenated compounds in the ring halogenations of polyalkylbenzenes, a process significant in organic synthesis (Bovonsombat & Mcnelis, 1993).

Sensor Development

Meng‐Jung Tsai et al. (2022) reported the creation of a luminescent coordination polymer using bromobenzene derivatives. This material acted as a bifunctional fluorescence-responsive sensor for detecting specific ions. Similar bromobenzene derivatives, like 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene, could potentially be used in similar sensor technologies (Tsai, Liao, & Wu, 2022).

Organometallic Chemistry

The work of Ben-Ari et al. (2006) on the ortho C-H activation of haloarenes and anisole by an electron-rich iridium(I) complex indicates the potential use of bromobenzene derivatives in organometallic chemistry. This research highlights the selectivity and stability of ortho-activated complexes, which could be relevant for compounds like 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene (Ben-Ari et al., 2006).

Electropolymerization

G. Sotzing et al. (1996) investigated conducting polymers derived from pyrrole-based monomers. The research demonstrates the potential application of bromobenzene derivatives, similar to 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene, in the field of electropolymerization to create low oxidation potential polymers (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Coordination Polymers

The study by Fu et al. (2007) on the dielectric anisotropy of a homochiral trinuclear nickel(II) complex suggests the potential of using bromobenzene derivatives in creating coordination polymers with significant dielectric properties. This could be relevant for materials science and electronics applications (Fu, Song, Wang, Ye, Xiong, Akutagawa, Nakamura, Chan, & Huang, 2007).

Propriétés

IUPAC Name |

(2-bromophenyl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARIEGBUQWCPFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

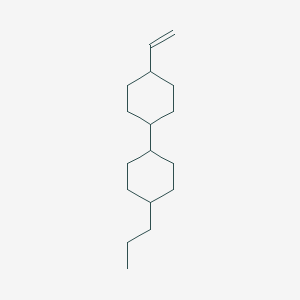

C1CCN(C1)C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354888 |

Source

|

| Record name | 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |

CAS RN |

124461-27-4 |

Source

|

| Record name | 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)